3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Brand Name: Vulcanchem
CAS No.: 31040-12-7
VCID: VC1980228
InChI: InChI=1S/C7H8N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,8H2,1H3
SMILES: CC1=NN=C2N1C=CC=C2N
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

CAS No.: 31040-12-7

Cat. No.: VC1980228

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine - 31040-12-7

Specification

CAS No. 31040-12-7
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Standard InChI InChI=1S/C7H8N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,8H2,1H3
Standard InChI Key BGJXFIHVQNRKQO-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=CC=C2N
Canonical SMILES CC1=NN=C2N1C=CC=C2N

Introduction

Structural Characteristics and Basic Properties

3-Methyl- triazolo[4,3-a]pyridin-8-amine belongs to the triazolopyridine class of compounds, which are characterized by a fused ring system containing a triazole and pyridine. The compound features a distinctive structure with specific substituents that contribute to its chemical reactivity and biological properties.

Physical and Chemical Properties

The basic physicochemical properties of 3-Methyl- triazolo[4,3-a]pyridin-8-amine are summarized in Table 1.

PropertyValueSource
CAS Number31040-12-7
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
IUPAC Name3-methyl- triazolo[4,3-a]pyridin-8-amine
InChIInChI=1S/C7H8N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,8H2,1H3
InChI KeyBGJXFIHVQNRKQO-UHFFFAOYSA-N
SMILESCC1=NN=C2N1C=CC=C2N

The compound exists as a hydrochloride salt (3-Methyl- triazolo[4,3-a]pyridin-8-amine hydrochloride) with CAS number 2408974-31-0, which is more stable for storage and formulation purposes .

Biochemical Properties and Mechanism of Action

The biochemical properties of 3-Methyl- triazolo[4,3-a]pyridin-8-amine are of particular interest in understanding its potential biological activities and applications.

Pharmacological Activity of Related Compounds

The pharmacological potential of 3-Methyl- triazolo[4,3-a]pyridin-8-amine can be inferred from studies on related triazolopyridine derivatives:

Biological TargetRelated Compound ClassObserved ActivitySource
Tankyrases (TNKSs)Triazolo[4,3-b]pyridazinesSelective inhibition at nanomolar concentrations
Indoleamine 2,3-dioxygenase 1 (IDO1) Triazolo[4,3-a]pyridineIDO1 catalytic holo-inhibition
c-Met Kinase triazolo[4,3-a]pyrazineInhibition with potential anticancer effects
BromodomainsTriazolo[3,4-a]phthalazinesDiverse bromodomain inhibition

Chemical Reactivity and Structure-Activity Relationships

The chemical reactivity of 3-Methyl- triazolo[4,3-a]pyridin-8-amine is largely determined by its functional groups and structural features.

Reactive Sites and Chemical Transformations

The compound contains several reactive sites that can undergo various chemical transformations:

  • Amine Group at Position 8:

    • Can participate in nucleophilic substitution reactions

    • Potential for acylation to form amides

    • Can undergo alkylation to form secondary or tertiary amines

  • Triazole Ring:

    • May participate in various ring transformations

    • Potential for metal coordination through nitrogen atoms

    • Can engage in hydrogen bonding interactions

  • Methyl Group at Position 3:

    • Provides opportunities for oxidation reactions

    • Contributes to the electron density distribution in the molecule

Structure-Activity Relationships

Comparison with structurally related compounds provides insights into structure-activity relationships:

CompoundStructural FeaturePotential Effect on ActivitySource
3-Methyl- triazolo[4,3-a]pyridin-8-amineAmine at position 8Enhanced hydrogen-bonding potential with biological targets
3-Methyl- triazolo[4,3-a]pyridin-7-amineAmine at position 7Different spatial arrangement affecting target interactions
3-Methyl- triazolo[4,3-a]pyridin-6-amineAmine at position 6Altered binding properties with potential biological targets
3-Methyl- triazolo[4,3-a]pyridine-8-carboxylic acidCarboxylic acid at position 8Changed hydrogen-bonding pattern and increased acidity

Analysis of these structure-activity relationships suggests that:

Comparative Analysis with Related Compounds

A comparative analysis of 3-Methyl- triazolo[4,3-a]pyridin-8-amine with structurally related compounds provides valuable insights into its distinctive features and potential applications.

Positional Isomers

3-Methyl- triazolo[4,3-a]pyridin-8-amine has several positional isomers that differ in the location of the amine group:

CompoundCAS NumberKey DifferencePotential Impact on PropertiesSource
3-Methyl- triazolo[4,3-a]pyridin-8-amine31040-12-7Reference compound-
3-Methyl triazolo[4,3-a]pyridin-7-amine1214900-87-4Amine at position 7Different hydrogen bonding pattern
3-Methyl- triazolo[4,3-a]pyridin-6-amine1082428-27-0Amine at position 6Altered electronic distribution

Functional Group Variations

Compounds with different functional groups at position 8 provide further insights:

CompoundFunctional Group at Position 8Properties and Potential UsesSource
3-Methyl- triazolo[4,3-a]pyridin-8-amineAmine (-NH₂)Hydrogen bond donor, basic properties
3-Methyl- triazolo[4,3-a]pyridine-8-carboxylic acidCarboxylic acid (-COOH)Acidic properties, different hydrogen bonding pattern
3-Methyl- triazolo[4,3-a]pyridin-8-amine hydrochlorideProtonated amine (-NH₃⁺Cl⁻)Enhanced water solubility, different physicochemical properties

Future Research Directions

Research on 3-Methyl- triazolo[4,3-a]pyridin-8-amine and related compounds continues to evolve, with several promising directions for future investigation.

Synthetic Methodology Development

Future research may focus on developing more efficient and selective synthetic methods for 3-Methyl- triazolo[4,3-a]pyridin-8-amine and its derivatives, potentially including:

  • One-pot synthesis approaches

  • Green chemistry methods with reduced environmental impact

  • Stereoselective synthesis for specific applications

Biological Activity Exploration

Further investigation into the biological activities of 3-Methyl- triazolo[4,3-a]pyridin-8-amine may include:

  • Comprehensive screening against diverse biological targets

  • Structure-activity relationship studies to optimize activity

  • In-depth mechanism of action investigations

  • Development of more potent and selective derivatives for specific applications

Therapeutic Development

The potential therapeutic applications of 3-Methyl- triazolo[4,3-a]pyridin-8-amine and its derivatives warrant further exploration, including:

  • Preclinical studies to evaluate efficacy and safety

  • Formulation development for improved delivery

  • Combination studies with established therapeutic agents

  • Investigation of novel therapeutic applications based on emerging biological targets

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